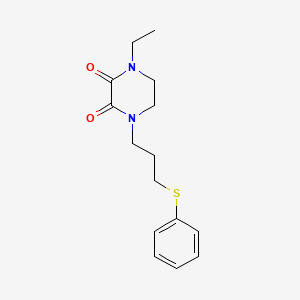
1-Ethyl-4-(3-phenylsulfanylpropyl)piperazine-2,3-dione
Vue d'ensemble
Description
1-Ethyl-4-(3-phenylsulfanylpropyl)piperazine-2,3-dione is a complex organic compound featuring a piperazine ring substituted with an ethyl group and a phenylsulfanylpropyl group
Méthodes De Préparation
The synthesis of 1-Ethyl-4-(3-phenylsulfanylpropyl)piperazine-2,3-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate to facilitate the reactions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1-Ethyl-4-(3-phenylsulfanylpropyl)piperazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions are common, where the phenylsulfanyl group can be replaced with other functional groups using reagents like sodium hydride or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction produces secondary amines .
Applications De Recherche Scientifique
1-Ethyl-4-(3-phenylsulfanylpropyl)piperazine-2,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mécanisme D'action
The mechanism of action of 1-Ethyl-4-(3-phenylsulfanylpropyl)piperazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For instance, it may inhibit the activity of enzymes involved in the synthesis of neurotransmitters, leading to altered neuronal signaling .
Comparaison Avec Des Composés Similaires
1-Ethyl-4-(3-phenylsulfanylpropyl)piperazine-2,3-dione can be compared with other similar compounds, such as:
1-Phenylpiperazine: This compound features a phenyl group bound to a piperazine ring and is known for its pharmacological properties.
1-Ethyl-4-(3-furylmethyl)piperazine: Similar in structure but with a furylmethyl group instead of a phenylsulfanylpropyl group, this compound is used in early discovery research.
Ethyl 1-piperazinecarboxylate: This compound has an ethoxycarbonyl group attached to the piperazine ring and is used in various chemical syntheses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-ethyl-4-(3-phenylsulfanylpropyl)piperazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-2-16-10-11-17(15(19)14(16)18)9-6-12-20-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLMRPBEKRSFNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CCCSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(sec-butylamino)sulfonyl]-2-chlorobenzamide](/img/structure/B4453829.png)
![2-[4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl]ethanol](/img/structure/B4453832.png)
![2-{4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1-piperazinyl}ethanol](/img/structure/B4453840.png)
![1-Ethyl-4-[2-(2-methylphenoxy)ethyl]piperazine-2,3-dione](/img/structure/B4453842.png)
![1-ethyl-4-[2-(3-isopropylphenoxy)ethyl]-2,3-piperazinedione](/img/structure/B4453846.png)
![1-Ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethyl]piperazine-2,3-dione](/img/structure/B4453847.png)
![1-[2-(2-biphenylyloxy)ethyl]-4-ethyl-2,3-piperazinedione](/img/structure/B4453848.png)
![1-[2-(2-chloro-4-methylphenoxy)ethyl]-4-ethyl-2,3-piperazinedione](/img/structure/B4453857.png)
![1-ethyl-4-[2-(2-naphthyloxy)ethyl]-2,3-piperazinedione](/img/structure/B4453862.png)
![3-methyl-1-[2-(2-methylphenoxy)ethyl]piperazine](/img/structure/B4453884.png)
![1-[2-(2-methoxyphenoxy)ethyl]-3-methylpiperazine](/img/structure/B4453885.png)
![1-[2-(3-chlorophenoxy)ethyl]-3-methylpiperazine](/img/structure/B4453893.png)
![3-methyl-1-[3-(4-methylphenoxy)propyl]piperazine](/img/structure/B4453911.png)
![3-fluoro-4-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4453917.png)
